LOXL2 Inhibitory Potency: Target Compound vs. In-Class Benchmark (BAPN)
The target compound demonstrates significantly greater potency against human LOXL2 compared to the pan-LOX inhibitor β-aminopropionitrile (BAPN), a widely used tool compound. While BAPN inhibits LOXL2 with an IC50 in the range of 100–500 μM, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide achieves an IC50 of 370 nM in a recombinant human LOXL2 assay using CHO cell-expressed enzyme and DAP substrate [1]. This represents an approximate 270–1350-fold improvement in potency.
| Evidence Dimension | LOXL2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 370 nM (CHO cells, recombinant human LOXL2, DAP substrate, H2O2 detection) |
| Comparator Or Baseline | β-Aminopropionitrile (BAPN): IC50 ~100–500 μM (various LOX/LOXL2 assays) |
| Quantified Difference | ~270–1350-fold more potent than BAPN |
| Conditions | Inhibition of full length recombinant human LOXL2 expressed in CHO cells assessed as reduction of H2O2 production from oxidative deamination of DAP; preincubation 2 hrs |
Why This Matters
Superior potency enables the use of lower compound concentrations in cellular and in vivo models, reducing the risk of solvent toxicity and off-target effects commonly observed with high-concentration BAPN treatment.
- [1] BindingDB. BDBM50266785 CHEMBL4066192. IC50: 370 nM (LOXL2, CHO cells, DAP substrate). View Source
